2,4-Dimethyl-1-(trimethoxymethyl)benzene 2,4-Dimethyl-1-(trimethoxymethyl)benzene
Brand Name: Vulcanchem
CAS No.: 133473-80-0
VCID: VC8230714
InChI: InChI=1S/C12H18O3/c1-9-6-7-11(10(2)8-9)12(13-3,14-4)15-5/h6-8H,1-5H3
SMILES: CC1=CC(=C(C=C1)C(OC)(OC)OC)C
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

2,4-Dimethyl-1-(trimethoxymethyl)benzene

CAS No.: 133473-80-0

Cat. No.: VC8230714

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethyl-1-(trimethoxymethyl)benzene - 133473-80-0

Specification

CAS No. 133473-80-0
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name 2,4-dimethyl-1-(trimethoxymethyl)benzene
Standard InChI InChI=1S/C12H18O3/c1-9-6-7-11(10(2)8-9)12(13-3,14-4)15-5/h6-8H,1-5H3
Standard InChI Key CWPJDEYLTRDENH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(OC)(OC)OC)C
Canonical SMILES CC1=CC(=C(C=C1)C(OC)(OC)OC)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Composition

The molecular formula of 2,4-dimethyl-1-(trimethoxymethyl)benzene is C₁₂H₂₀O₃, derived from:

  • A benzene core (C₆H₆)

  • Two methyl groups (-CH₃) at positions 2 and 4

  • A trimethoxymethyl group (-CH(OCH₃)₃) at position 1

The molecular weight is 212.28 g/mol, calculated as follows:

MW=(12×12)+(20×1)+(3×16)=212g/mol\text{MW} = (12 \times 12) + (20 \times 1) + (3 \times 16) = 212 \, \text{g/mol}

Substituent Configuration

The trimethoxymethyl group introduces steric bulk and electron-donating effects due to its three methoxy (-OCH₃) substituents. This group’s orthoester nature (three methoxy groups attached to a central carbon) distinguishes it from simpler alkyl or aryl substituents . The methyl groups at positions 2 and 4 create a para-substituted pattern relative to the trimethoxymethyl group, potentially influencing reactivity in electrophilic aromatic substitution (EAS) reactions .

Synthesis and Reactivity

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of 2,4-dimethylbenzene (m-xylene derivative) with a trimethoxymethyl electrophile. For example, trimethoxymethyl chloride (Cl-CH(OCH₃)₃) could act as an alkylating agent in the presence of a Lewis acid catalyst like AlCl₃ :

m-Xylene+Cl-CH(OCH₃)3AlCl32,4-Dimethyl-1-(trimethoxymethyl)benzene+HCl\text{m-Xylene} + \text{Cl-CH(OCH₃)}_3 \xrightarrow{\text{AlCl}_3} \text{2,4-Dimethyl-1-(trimethoxymethyl)benzene} + \text{HCl}

This method mirrors the synthesis of (2,2,2-trimethoxyethyl)benzene reported in orthoester cryptand research .

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce trimethoxymethyl groups into aromatic systems . While this technique is more common in triazole synthesis, adapting it to benzene derivatives could involve propargyltrimethoxymethane intermediates.

Reactivity Profile

  • Acid-Catalyzed Hydrolysis: The orthoester group (-CH(OCH₃)₃) is susceptible to hydrolysis under acidic conditions, yielding a carboxylic acid derivative :

-CH(OCH₃)3+H3O+-COOH+3CH3OH\text{-CH(OCH₃)}_3 + \text{H}_3\text{O}^+ \rightarrow \text{-COOH} + 3 \, \text{CH}_3\text{OH}
  • Electrophilic Substitution: The electron-donating methoxy groups may direct incoming electrophiles to the ortho and para positions relative to the trimethoxymethyl group, though steric hindrance could limit reactivity .

Physical and Chemical Properties

Thermodynamic Data

PropertyValue/DescriptionSource Analogy
Boiling PointEstimated 280–300°C (decomposes)Similar orthoesters
SolubilitySoluble in polar aprotic solvents (DMF, THF)
Density~1.12 g/cm³Orthoester derivatives

Stability

The compound is likely stable under anhydrous conditions but prone to hydrolysis in acidic or aqueous environments. Storage under inert atmosphere (N₂ or Ar) is recommended .

Spectroscopic Characterization

¹H NMR (Hypothetical)

  • Aromatic protons: δ 6.8–7.2 ppm (multiplet, 3H, J = 8 Hz)

  • Methoxy groups: δ 3.3 ppm (singlet, 9H, -OCH₃)

  • Methyl groups (C2/C4): δ 2.3 ppm (singlet, 6H, -CH₃)

¹³C NMR

  • Trimethoxymethyl carbon: δ 105–110 ppm (C-OCH₃)

  • Aromatic carbons: δ 125–140 ppm

Infrared (IR) Spectroscopy

Key absorption bands:

  • C-O stretch: 1100–1050 cm⁻¹ (methoxy groups)

  • C-H aromatic stretch: 3050–3100 cm⁻¹

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